CoproporphyrinogenIV
Description
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Structure
3D Structure
Properties
Molecular Formula |
C36H44N4O8 |
|---|---|
Molecular Weight |
660.8 g/mol |
IUPAC Name |
3-[8,13,17-tris(2-carboxyethyl)-3,7,12,18-tetramethyl-5,10,15,20,21,22,23,24-octahydroporphyrin-2-yl]propanoic acid |
InChI |
InChI=1S/C36H44N4O8/c1-17-21(5-9-33(41)42)29-14-27-19(3)23(7-11-35(45)46)31(39-27)16-32-24(8-12-36(47)48)20(4)28(40-32)15-30-22(6-10-34(43)44)18(2)26(38-30)13-25(17)37-29/h37-40H,5-16H2,1-4H3,(H,41,42)(H,43,44)(H,45,46)(H,47,48) |
InChI Key |
POZPKGHGQULZAO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2CC3=C(C(=C(N3)CC4=C(C(=C(N4)CC5=C(C(=C(N5)CC(=C1CCC(=O)O)N2)C)CCC(=O)O)CCC(=O)O)C)CCC(=O)O)C |
Synonyms |
coproporphyrinogen IV |
Origin of Product |
United States |
Biosynthesis and Enzymatic Transformations of Coproporphyrinogen Iv
Precursor Pathways Leading to Coproporphyrinogen Formation
The biosynthesis of coproporphyrinogen is part of the larger pathway responsible for producing essential tetrapyrrole molecules such as heme, chlorophyll, and vitamin B12. This pathway begins with the synthesis of fundamental precursor molecules.
Synthesis of 5-Aminolevulinic Acid (ALA) and Porphobilinogen (B132115) (PBG)
The initial committed step in tetrapyrrole biosynthesis involves the formation of 5-aminolevulinic acid (ALA). In non-plant eukaryotes and certain bacteria, ALA is synthesized from the condensation of glycine (B1666218) and succinyl-CoA, catalyzed by the enzyme 5'-aminolevulinic acid synthase (ALAS) nih.govresearchgate.netwikipedia.orgnih.govresearchgate.netencyclopedia.pubnih.govutah.edu. This reaction, sometimes referred to as the Shemin pathway (C4 pathway), occurs in the mitochondria and is the rate-limiting step in heme synthesis in these organisms nih.govresearchgate.netwikipedia.orgencyclopedia.pubutah.edu. ALAS utilizes pyridoxal (B1214274) 5'-phosphate (PLP) as a cofactor wikipedia.orgnih.govresearchgate.netnih.govutah.edu. In other organisms, particularly plants and most bacteria, ALA is synthesized from glutamate (B1630785) via a three-enzyme pathway known as the C5 pathway researchgate.netnottingham.ac.uk.
Subsequently, two molecules of ALA are condensed in the cytosol to form the monopyrrole porphobilinogen (PBG) nih.govresearchgate.netencyclopedia.pubnottingham.ac.uk. This reaction is catalyzed by the enzyme ALA dehydratase, also known as porphobilinogen synthase (PBGS) nih.govresearchgate.netencyclopedia.pubnottingham.ac.uknih.govmiyazaki-u.ac.jpdiva-portal.orgnih.govwikidoc.org. PBGS is a zinc-requiring enzyme in many organisms, including humans, where its active site contains cysteine residues that can be affected by lead nih.govwikidoc.org. The reaction involves Schiff base formation between ALA and lysine (B10760008) residues in the enzyme's active site nih.govmiyazaki-u.ac.jpdiva-portal.org. PBGS is known for its unusual dissociative allosteric mechanism, involving an equilibrium between different oligomeric states, primarily octamers and hexamers nih.govwikidoc.org.
Formation of Hydroxymethylbilane (B3061235) (HMB) and Uroporphyrinogen III
Four molecules of the monopyrrole PBG are then linked together through a head-to-tail condensation to form the linear tetrapyrrole precursor, hydroxymethylbilane (HMB) nih.govresearchgate.netencyclopedia.pubebi.ac.uknih.govmedlineplus.govontosight.aiwikipedia.orgebi.ac.ukfrontierspecialtychemicals.comuniprot.org. This process is catalyzed by the enzyme porphobilinogen deaminase (PBGD), also known as hydroxymethylbilane synthase (HMBS) nih.govresearchgate.netencyclopedia.pubnih.govmedlineplus.govwikipedia.orgebi.ac.ukfrontierspecialtychemicals.comuniprot.orgmdpi.com. PBGD contains a dipyrromethane cofactor that serves as a primer for the assembly of the tetrapyrrole chain nih.govwikipedia.org. The reaction involves the sequential addition of PBG molecules to the growing chain, releasing ammonia (B1221849) wikipedia.orgebi.ac.uk.
HMB is an unstable intermediate nih.govnih.govfrontierspecialtychemicals.com. In the presence of the enzyme uroporphyrinogen III synthase (UROS), HMB undergoes cyclization with an intramolecular rearrangement of the final pyrrole (B145914) unit (ring D) to exclusively form the asymmetric macrocycle uroporphyrinogen III nih.govresearchgate.netencyclopedia.pubebi.ac.uknih.govmedlineplus.govontosight.aifrontierspecialtychemicals.comuniprot.orgwikipedia.orgontosight.ainih.govreactome.org. This rearrangement and cyclization mechanism is thought to involve a spiro intermediate ebi.ac.uknih.govresearchgate.net. UROS catalyzes the inversion of the D ring and the formation of a link between the first (A) and last (D) rings of the linear bilane (B1242972) ebi.ac.ukontosight.ainih.gov. In the absence of UROS, HMB can spontaneously cyclize to form the symmetric isomer uroporphyrinogen I nih.govnih.govfrontierspecialtychemicals.comuniprot.org.
Uroporphyrinogen Decarboxylase (UROD) Activity and Coproporphyrinogen Formation
Uroporphyrinogen decarboxylase (UROD) is a key enzyme in the heme biosynthetic pathway, catalyzing the conversion of uroporphyrinogen isomers to coproporphyrinogen isomers ontosight.aiuniprot.orgnih.govwikipedia.orgrcsb.orgnih.govembopress.orgnih.govebi.ac.uknih.govuniprot.orgresearchgate.netrcsb.org. This enzyme is responsible for the sequential removal of carboxyl groups from the acetate (B1210297) side chains of uroporphyrinogen.
Sequential Decarboxylation of Uroporphyrinogen III to Coproporphyrinogen III
UROD catalyzes the sequential decarboxylation of the four acetate side chains of uroporphyrinogen III to yield coproporphyrinogen III nih.govnih.govebi.ac.ukontosight.aiuniprot.orgnih.govwikipedia.orgrcsb.orgnih.govembopress.orgnih.govnih.govuniprot.orgresearchgate.netacs.org. This is the fifth step in the heme biosynthetic pathway nih.govembopress.orgnih.govuniprot.org. Under physiological conditions and low substrate concentrations, the decarboxylation reactions are believed to occur in an ordered fashion, starting with the acetate group on the asymmetric D ring of uroporphyrinogen III, followed by rings A, B, and C nih.govwikipedia.orgembopress.org. At higher substrate concentrations, a more random route may be observed wikipedia.orgembopress.org. The conversion results in the removal of four molecules of carbon dioxide and the transformation of the acetate (carboxymethyl) groups into methyl groups embopress.org.
Enzymatic Specificity and Conversion of Uroporphyrinogen I to Coproporphyrinogen I
UROD can also catalyze the decarboxylation of the symmetric isomer uroporphyrinogen I nih.govebi.ac.ukuniprot.orgresearchgate.netresearchgate.netacs.org. Similar to the type III isomer, UROD removes the four acetate side chains from uroporphyrinogen I to produce coproporphyrinogen I uniprot.orgresearchgate.net. While both isomers can serve as substrates for UROD, only coproporphyrinogen III can be further metabolized down the pathway to form heme uniprot.orguniprot.orgresearchgate.net. The conversion of uroporphyrinogen I to coproporphyrinogen I represents a metabolic dead end in the heme synthesis pathway.
Structural Basis of UROD Catalysis
UROD is a homodimeric enzyme in solution nih.govwikipedia.orgrcsb.orgnih.govembopress.orgebi.ac.ukrcsb.org. The crystal structures of UROD from various species, including human and Bacillus subtilis, reveal that each monomer consists of a single domain with an α/β-barrel fold nih.govrcsb.orgnih.govembopress.orgebi.ac.ukrcsb.org. A deep active-site cleft is formed by loops at the C-terminal ends of the barrel strands nih.govembopress.orgebi.ac.ukrcsb.org. This architecture is consistent with a single catalytic center within each monomer nih.gov.
Unlike most other decarboxylases, UROD functions without the requirement of a prosthetic group or cofactor nih.govwikipedia.orgrcsb.orgnih.gov. The catalytic mechanism is thought to involve the protonation of the pyrrole ring of the porphyrinogen (B1241876) substrate, which facilitates the withdrawal of electrons and promotes the decarboxylation of the adjacent acetate side chain nih.govembopress.orgacs.org. Specific invariant residues within the active site are crucial for substrate binding and catalysis nih.govrcsb.orgnih.govrcsb.orgacs.orgpnas.org. For instance, in human UROD, residues like Arg37, Arg41, Asp86, Tyr164, Ser219, and His339 are located in the active site cleft and are implicated in substrate interactions and the catalytic process nih.govrcsb.orgacs.orgpnas.org. Density-functional calculations suggest that substrate protonation, potentially by an arginine residue (Arg37 in human UROD), is the rate-limiting step in the decarboxylation reaction acs.orgpnas.org. Asp86 is also considered important for binding and potentially stabilizing a positive charge on a reaction intermediate nih.govacs.orgpnas.org. The positioning of these residues allows for the sequential decarboxylation of all four acetate groups at the same catalytic center nih.govacs.org.
Coproporphyrinogen Oxidase (CPOX) and Subsequent Transformations
Coproporphyrinogen oxidase (CPOX), also known as coproporphyrinogen-III oxidase (EC 1.3.3.3), is a key enzyme in the protoporphyrin-dependent (PPD) pathway of heme biosynthesis. medlineplus.govontosight.ai It catalyzes the oxidative decarboxylation of coproporphyrinogen III to protoporphyrinogen (B1215707) IX. medlineplus.govontosight.aiuga.edunih.gov This reaction involves the removal of two carboxyl groups from the propionate (B1217596) side chains on rings A and B of coproporphyrinogen III and their conversion into vinyl groups in protoporphyrinogen IX. medlineplus.govnih.gov
Oxidative Decarboxylation of Coproporphyrinogen III to Protoporphyrinogen IX
The conversion of coproporphyrinogen III to protoporphyrinogen IX catalyzed by CPOX is an oxidative decarboxylation process. medlineplus.govontosight.aiuga.edunih.gov This reaction is the sixth step in the canonical heme biosynthetic pathway. medlineplus.govmarrvel.org CPOX removes carbon and oxygen atoms from two propionate side chains, transforming them into vinyl groups. medlineplus.gov This enzymatic step is crucial for the subsequent formation of protoporphyrin IX and the insertion of iron to produce heme. medlineplus.govontosight.ai
Stepwise Nature of Propionate Side Chain Decarboxylation (Harderoporphyrinogen Intermediate)
The oxidative decarboxylation of coproporphyrinogen III by CPOX occurs in a stepwise manner. nih.govresearchgate.netnih.gov The reaction proceeds through a tricarboxylic intermediate known as harderoporphyrinogen (B1204129). nih.govmarrvel.orgresearchgate.netnih.govbenchchem.comresearchgate.net In the first step, one propionate side chain is oxidatively decarboxylated, yielding harderoporphyrinogen, which contains one vinyl group and three propionate groups. nih.gov The second step involves the oxidative decarboxylation of a second propionate group in harderoporphyrinogen to form protoporphyrinogen IX, which has two vinyl groups and two propionate groups. nih.gov Mutations in the CPOX enzyme can impair the second decarboxylation step, leading to the accumulation of harderoporphyrinogen. nih.govnih.govbenchchem.comresearchgate.net
Oxygen-Dependent (HemF) and Oxygen-Independent (HemN) CPOX Activities
In prokaryotes, the conversion of coproporphyrinogen III to protoporphyrinogen IX can be catalyzed by two different types of enzymes based on their oxygen requirement: the oxygen-dependent HemF and the oxygen-independent HemN. uga.edubenchchem.combenchchem.comnih.gov
Oxygen-Dependent (HemF): HemF-type CPOX enzymes are found in eukaryotes and some bacteria and require molecular oxygen for their catalytic activity. uga.edubenchchem.combenchchem.com This reaction utilizes oxygen as an electron acceptor. ontosight.aiuga.edu
Oxygen-Independent (HemN): HemN-type enzymes are found in anaerobic bacteria and are members of the "Radical-SAM" protein family. uga.edubenchchem.combenchchem.com These enzymes utilize S-adenosylmethionine (SAM) and an iron-sulfur cluster to perform catalysis in the absence of oxygen, often through a radical-based mechanism. uga.edubenchchem.combenchchem.com Evidence suggests that HemN forms a substrate radical by hydrogen abstraction as the initial step. pnas.org
Prokaryotic-Specific Coproporphyrin-Dependent Heme Biosynthesis Pathway (CPD Pathway)
Recent discoveries have revealed an alternative heme biosynthesis pathway in certain prokaryotes, particularly in Gram-positive bacteria like Firmicutes and Actinobacteria, known as the coproporphyrin-dependent (CPD) pathway. nih.govmdpi.compnas.orgfrontiersin.orgboku.ac.atasm.org This pathway diverges from the canonical PPD pathway after the formation of coproporphyrinogen III. mdpi.comnih.govfrontiersin.org In the CPD pathway, coproporphyrinogen III is first oxidized to coproporphyrin III, rather than being directly decarboxylated to protoporphyrinogen IX. nih.govpnas.orgfrontiersin.orgmdpi.com
Conversion of Coproporphyrinogen to Coproporphyrin by CgoX
In the CPD pathway, the conversion of coproporphyrinogen III to coproporphyrin III is catalyzed by the enzyme coproporphyrinogen oxidase (CgoX). researchgate.netmdpi.comresearchgate.netnih.govnih.govfrontiersin.org CgoX is an oxygen-dependent enzyme that oxidizes the flexible cyclic tetrapyrrole of coproporphyrinogen III into the fully conjugated, planar macrocycle of coproporphyrin III. mdpi.comresearchgate.net This reaction utilizes molecular oxygen as the electron acceptor in aerobic conditions. researchgate.netnih.gov An oxygen-independent counterpart, CgoN, has also been identified in some bacteria, which catalyzes the same conversion under anaerobic conditions using cofactors like FAD and electron acceptors such as menadione. benchchem.combenchchem.comnih.govfrontiersin.org
Formation of Coproheme and its Decarboxylation to Protoheme
Following the formation of coproporphyrin III in the CPD pathway, ferrous iron is inserted into the coproporphyrin macrocycle by coproporphyrin ferrochelatase (CpfC), resulting in the formation of iron-coproporphyrin III, also known as coproheme. mdpi.comnih.govpnas.orgfrontiersin.orgmdpi.comresearchgate.net This step is analogous to the insertion of iron into protoporphyrin IX by ferrochelatase (HemH) in the PPD pathway. mdpi.compnas.org
The final step in the CPD pathway is the conversion of coproheme to protoheme (heme b). mdpi.comnih.govpnas.orgfrontiersin.orgmdpi.comresearchgate.net This reaction is catalyzed by coproheme decarboxylase (ChdC), also known as HemQ. pnas.orgfrontiersin.orgmdpi.comresearchgate.netnih.govnih.gov HemQ catalyzes the oxidative decarboxylation of the two propionate groups at positions 2 and 4 of coproheme, forming the vinyl groups characteristic of protoheme. pnas.orgmdpi.comresearchgate.net This decarboxylation also proceeds in a stepwise manner, transiently producing a monovinyl, monopropionate intermediate. researchgate.net While HemQ can utilize peroxide for this reaction, the precise mechanism is still being investigated. researchgate.netnih.govrhea-db.org The discovery of HemQ and the CPD pathway has provided new insights into bacterial heme biosynthesis and potential targets for antimicrobial therapies, particularly in Gram-positive pathogens. pnas.orgboku.ac.atnih.gov
Regulatory Mechanisms of Coproporphyrinogen IV Biosynthesis and Pathway Flux
Transcriptional and Post-Translational Control of Related Enzymes
Enzymes involved in the steps leading to and from coproporphyrinogen isomers are subject to both transcriptional and post-translational control mechanisms.
Transcriptional Control:
The expression of genes encoding heme biosynthesis enzymes, including UROD and CPOX, is regulated at the transcriptional level. In erythroid cells, the transcription factor nuclear factor erythroid 2 (NFE2) plays a role in regulating the transcription of several heme biosynthetic enzymes, such as UROD and CPOX. nih.gov GATA1 is another transcription factor that induces the upregulation of heme synthesis enzyme genes during erythroid differentiation. fishersci.commpg.de In bacteria, the transcription of genes like uroD (encoding UROD/HemE) and cpfC (encoding Coproporphyrin ferrochelatase, involved downstream of CgoX in the CPD) can be influenced by factors such as iron levels and oxidative stress. wikipedia.orgfishersci.no For instance, the response regulator HrrA can repress the transcription of some heme biosynthesis enzymes in bacteria under low iron conditions. wikipedia.org Oxygen tension has also been shown to affect the transcription of genes encoding CPOX homologs (hemF and hemN) in bacteria. nih.gov In Chlamydomonas reinhardtii, the transcriptional regulation of CPOX (Cpx1) is mediated by copper response elements and is induced under copper-deficient conditions. wikipedia.org
Post-Translational Control:
Post-translational modifications (PTMs) and other mechanisms also contribute to the regulation of enzyme activity and levels. Heme itself can regulate its own synthesis by inhibiting the mitochondrial import of precursor forms of enzymes like ALAS (the rate-limiting enzyme) and CPOX. sigmaaldrich.comwikipedia.orgflybase.org This inhibition of mitochondrial import represents a significant post-translational control point. PTMs such as glutathionylation, phosphorylation, and succinylation have been observed on various heme synthesis enzymes, including CPOX and UROD (in mycobacteria), suggesting potential roles in regulating their activity or stability. wikipedia.orgfishersci.commpg.deuni.lu Protein-protein interactions, such as those occurring within the mitochondrial heme metabolon, can also influence the regulation of heme synthesis enzymes. fishersci.nompg.de In Staphylococcus aureus, the protein HemX appears to be important for regulating heme synthesis, potentially by affecting the protein levels of glutamyl-tRNA reductase (an early enzyme in the pathway) post-transcriptionally. fishersci.nouni.lu Furthermore, the binding of coproheme (a product in the CPD pathway) to Coproporphyrin ferrochelatase (CpfC) in Listeria monocytogenes may act as a feedback mechanism at the post-transcriptional level by stabilizing the enzyme. nih.gov
Table 1 summarizes some known regulatory mechanisms affecting enzymes related to coproporphyrinogen metabolism.
| Enzyme | Related Step in Heme Biosynthesis | Type of Regulation | Mechanism(s) | Organism/Context | Citation(s) |
| Uroporphyrinogen decarboxylase (UROD) | Uroporphyrinogen III to Coproporphyrinogen III | Transcriptional, Post-translational | Regulated by NFE2 (transcription) nih.gov; Acetylation and succinylation (mycobacteria) wikipedia.org | Erythroid cells, Mycobacteria | wikipedia.orgnih.gov |
| Coproporphyrinogen Oxidase (CPOX) | Coproporphyrinogen III to Protoporphyrinogen IX (PPD) | Transcriptional, Post-translational | Regulated by NFE2 (transcription) nih.gov; Heme inhibits mitochondrial import sigmaaldrich.comwikipedia.orgflybase.org; Glutathionylation fishersci.commpg.de; Copper-regulated transcription (Chlamydomonas) wikipedia.org | Erythroid cells, Mammals, Chlamydomonas | sigmaaldrich.comnih.govfishersci.commpg.dewikipedia.orgwikipedia.orgflybase.org |
| Coproporphyrinogen III oxidase (CgoX) | Coproporphyrinogen III to Coproporphyrin III (CPD) | Transcriptional | Oxygen-dependent transcription (bacteria) nih.gov | Bacteria | nih.gov |
Feedback and Feedforward Regulatory Loops in Heme Biosynthesis
Feedforward mechanisms in heme biosynthesis are less extensively documented compared to feedback inhibition. However, some studies suggest the possibility of feedforward activation, such as the proposed activation of ferrochelatase (FECH), the final enzyme, by iron. fishersci.com Succinylation of ALAS2 has also been suggested to represent a feedforward activation mechanism. fishersci.com These mechanisms would serve to increase pathway flux in response to the availability of substrates or essential cofactors. The interplay between these feedback and potential feedforward loops, acting on various enzymes throughout the pathway, including those involved in the metabolism of coproporphyrinogen isomers, ensures a coordinated and responsive system for heme production.
Metabolic Fate and Excretion of Coproporphyrinogen Iv and Its Derivatives
Integration into Downstream Heme Pathway Metabolism
Coproporphyrinogen III is a key intermediate in the canonical heme biosynthesis pathway, which occurs in both the cytosol and mitochondria of cells, particularly in the liver and bone marrow. nih.gov Following its synthesis in the cytosol from uroporphyrinogen III through the action of uroporphyrinogen decarboxylase (UROD), coproporphyrinogen III is transported into the mitochondria. nih.govmicrobenotes.comhmdb.ca
Within the mitochondria, coproporphyrinogen III undergoes oxidative decarboxylation catalyzed by the enzyme coproporphyrinogen oxidase (CPOX or CPO). microbenotes.comuni.lugenecards.orghmdb.ca This crucial step involves the conversion of two of the four propionic acid side chains on rings A and B to vinyl groups, leading to the formation of protoporphyrinogen (B1215707) IX. microbenotes.comhmdb.cawikipedia.org Protoporphyrinogen IX then proceeds further in the pathway to become protoporphyrin IX, the direct precursor to heme. microbenotes.comfrontierspecialtychemicals.com
In some bacteria, particularly Gram-positive species, an alternative, coproporphyrin-dependent heme biosynthesis pathway exists. pnas.orgbenchchem.com In this pathway, coproporphyrinogen III is oxidized to coproporphyrin III by enzymes such as HemY (CgoX) or CgoN, followed by the insertion of ferrous iron to form coproheme. pnas.orgmdpi.com Coproheme is then decarboxylated by the enzyme HemQ to generate protoheme. pnas.org This highlights a divergence in the downstream metabolism of coproporphyrinogen III depending on the organism.
Coproporphyrinogen I, an isomer of coproporphyrinogen III, is also formed in the cytosol from uroporphyrinogen I, a byproduct that can arise from the spontaneous cyclization of hydroxymethylbilane (B3061235) if uroporphyrinogen III synthase activity is insufficient. nih.gov Unlike coproporphyrinogen III, coproporphyrinogen I is not a substrate for coproporphyrinogen oxidase and therefore does not enter the main heme synthesis pathway leading to protoporphyrinogen IX and heme. nih.govwikipedia.org It is considered a metabolic byproduct with no known physiological function in heme production. benchchem.comontosight.ai
Excretion Pathways of Coproporphyrinogens and Coproporphyrins
The body eliminates excess porphyrinogens and their oxidized forms, porphyrins, through both biliary and renal excretion pathways. The solubility of these compounds, which is influenced by the number of carboxyl groups, largely dictates their primary route of excretion. pnas.orgguidetopharmacology.org Coproporphyrinogens and their corresponding porphyrins, having an intermediate number of carboxyl groups compared to earlier (more soluble) and later (less soluble) intermediates in the pathway, are typically excreted via both routes. guidetopharmacology.org
Research indicates that the excretion patterns of coproporphyrinogen isomers differ. Coproporphyrin I is preferentially handled by the liver and predominantly excreted in feces via the bile, while coproporphyrin III is more commonly found in urine. guidetopharmacology.org However, studies have also observed significant amounts of coproporphyrin I in urine, particularly in certain conditions. wikipedia.orgnih.gov
Biliary Excretion Mechanisms
The liver plays a significant role in the excretion of coproporphyrins, facilitating their removal from the body through bile. pnas.orgguidetopharmacology.orgwikipedia.orgfishersci.comuni.lu Studies using experimental models, such as bile fistula rats, have demonstrated the excretion of coproporphyrin isomers into the bile. wikipedia.orguni.lu The transport of coproporphyrins into hepatocytes and subsequently into bile is suggested to involve specific transporters, including Multidrug Resistance-associated Protein 2 (MRP2) and potentially other MRPs. wikipedia.org Impairment of hepatic excretory function, as seen in cholestatic diseases, can lead to altered porphyrin excretion profiles, often resulting in increased urinary excretion of coproporphyrins. guidetopharmacology.orgwikipedia.orgfishersci.comciteab.comfishersci.cawikipedia.org
Renal Clearance Pathways
Coproporphyrinogens and coproporphyrins are also eliminated from the body through renal clearance and excretion in urine. pnas.orgontosight.aiguidetopharmacology.orgwikipedia.orgfishersci.comuni.lufishersci.cawikipedia.orgfishersci.nowikipedia.org The kidneys contribute to the removal of these compounds from the circulation. fishersci.nowikipedia.orgnih.govuni.lu Studies in rabbits exposed to lead, which affects heme synthesis, showed a significant increase in the renal clearance of coproporphyrin, suggesting a role of the kidneys in its elimination, potentially even involving renal synthesis and release in cases of intoxication. fishersci.no
In individuals with chronic kidney disease (CKD), the renal clearance of coproporphyrin I has been shown to be reduced, leading to elevated plasma concentrations. wikipedia.orguni.luuni.lu This reduced renal elimination in severe CKD can increase the fraction of coproporphyrin I transported by organic anion transporting polypeptide 1B (OATP1B) transporters, highlighting a shift in elimination routes when kidney function is impaired. wikipedia.orguni.lu
Metabolic Byproducts and Unintended Pathway Diversions (e.g., autoxidation to coproporphyrins)
Porphyrinogens, including coproporphyrinogen isomers, are relatively unstable molecules. They are susceptible to non-enzymatic oxidation, particularly upon exposure to air or light, which converts them into their corresponding porphyrins. uni.lufrontierspecialtychemicals.comontosight.aiguidetopharmacology.orgciteab.comwikipedia.orguni.lunih.govkegg.jp This process, known as autoxidation, leads to the formation of coproporphyrin from coproporphyrinogen. frontierspecialtychemicals.comciteab.comfishersci.cawikipedia.orgwikipedia.org
The autoxidation of coproporphyrinogen is a significant factor in why coproporphyrin, rather than coproporphyrinogen, is the predominant form found in biological samples like urine. frontierspecialtychemicals.comciteab.comfishersci.cawikipedia.orgwikipedia.org While enzymatic oxidation of coproporphyrinogen III to protoporphyrinogen IX occurs in the main heme pathway in humans, the non-enzymatic oxidation to coproporphyrin can be considered an unintended diversion, leading to the formation of a metabolic byproduct that is subsequently excreted.
In some organisms, particularly bacteria utilizing the coproporphyrin-dependent heme synthesis pathway, the conversion of coproporphyrinogen III to coproporphyrin III is a catalyzed enzymatic step involving specific oxidases. kegg.jpnih.govnih.govguidetopharmacology.org However, in the context of human heme metabolism, the formation of coproporphyrins from coproporphyrinogens is largely attributed to non-enzymatic autoxidation of the porphyrinogen (B1241876) precursors that are not channeled efficiently through the downstream enzymatic steps or are in excess.
The isomer composition of excreted coproporphyrins can be influenced by factors such as liver function and urinary pH. wikipedia.orgciteab.comfishersci.cawikipedia.orgd-nb.info For instance, impaired liver function can alter the ratio of coproporphyrin I to coproporphyrin III in urine. wikipedia.orgciteab.comfishersci.cawikipedia.org Studies on urinary coproporphyrins have also indicated that the isomer ratios, including those of the less common isomers like IV, can be pH-dependent, potentially due to pH-influenced isomerization rates of the porphyrinogen precursors within the bladder. d-nb.info
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| Coproporphyrinogen III | 321 |
| Coproporphyrinogen I | 440776 |
| Coproporphyrin III | 114935 |
| Coproporphyrin I | 68271 |
| Protoporphyrinogen IX | 121893 |
| Protoporphyrin IX | 4971 |
| Uroporphyrinogen III | 1179 |
| Uroporphyrinogen I | 440775 |
| 5-Aminolevulinic acid | 137 |
| Porphobilinogen (B132115) | 1021 |
Data Tables
Analytical Methodologies for the Investigation of Coproporphyrinogen Iv
Sample Preparation Techniques for Research Applications
Effective sample preparation is crucial for the accurate analysis of porphyrinogens. This involves procedures to extract the compounds from biological or experimental matrices and stabilize them to prevent oxidation.
Extraction and Stabilization Procedures for Porphyrinogens
Porphyrinogens are often extracted from biological samples such as urine or feces. d-nb.infonih.gov Extraction methods typically involve the use of organic solvents or solid-phase extraction techniques. For instance, porphyrins (the oxidized forms of porphyrinogens) can be adsorbed onto materials like talc (B1216) or Sep-Pak cartridges and then eluted with appropriate solvents. d-nb.info
Stabilization is a critical step to prevent the oxidation of porphyrinogens to porphyrins during sample handling and analysis. Porphyrinogens are known to be unstable, particularly when exposed to light and air. researchgate.net Research indicates that protecting samples from light is essential for maintaining the stability of porphyrins and their precursors. researchgate.net Storage at low temperatures, such as 4°C, can also help preserve sample integrity. researchgate.net In some analytical workflows, porphyrinogens are deliberately oxidized to their corresponding porphyrins using oxidizing agents like iodine, as the porphyrins are more stable and easier to detect. d-nb.info
Spectroscopic Approaches for Qualitative and Quantitative Analysis in Research
Spectroscopic methods are widely used for the identification and quantification of porphyrins and can be applied to the analysis of porphyrinogen-derived porphyrins after oxidation.
UV-Visible Spectrophotometry for Porphyrinogen (B1241876) and Porphyrin Detection
Porphyrins exhibit characteristic UV-Visible absorption spectra due to their conjugated π-electron systems. ionicviper.orgresearchgate.net A prominent feature is the Soret band, a strong absorption band in the near-UV region (around 380-500 nm), and weaker Q-bands in the visible region (500-750 nm). ionicviper.orgresearchgate.netacs.org The specific wavelengths and intensities of these bands are dependent on the porphyrin structure and its substituents. ionicviper.orgresearchgate.net
While porphyrinogens are generally colorless and lack the intense absorption of porphyrins in the visible region, their oxidized porphyrin counterparts can be readily detected and quantified using UV-Visible spectrophotometry. oup.comnih.govnih.gov This allows for the indirect analysis of porphyrinogens after their conversion to porphyrins. UV-Vis spectroscopy can be used to quantify the concentration of porphyrins based on their molar extinction coefficients and the Beer-Lambert Law. uzh.ch
Fluorescence Spectroscopy in Pathway Intermediate Studies
Porphyrins are often fluorescent, emitting light when excited at specific wavelengths. nih.govoup.comgeoscienceworld.orgmdpi.com This fluorescence property is utilized in fluorescence spectroscopy for the sensitive detection and quantification of porphyrins, including those derived from porphyrinogens. nih.govoup.comontosight.ainih.gov Fluorescence spectroscopy can be particularly useful in studying porphyrin pathway intermediates due to its high sensitivity. ontosight.ainih.govontosight.ai The excitation and emission spectra are characteristic of specific porphyrin structures, aiding in their identification. nih.govoup.com For example, coproporphyrin isomers I-IV have been identified by online scanning of their fluorescence spectra in both emission and excitation modes. nih.gov
Chromatographic Separation Techniques for Isomeric Resolution
Chromatographic techniques are essential for separating and resolving mixtures of porphyrin isomers, including the differentiation of coproporphyrinogen IV (or its oxidized form, Coproporphyrin IV) from other isomers.
High-performance liquid chromatography (HPLC) is a widely used technique for the separation of porphyrins and is applicable to the analysis of coproporphyrin isomers. ontosight.aid-nb.infonih.govportlandpress.comontosight.ainih.govnih.govrecipe.decapes.gov.brnih.govresearcher.life Various HPLC methods have been developed for the separation of coproporphyrin isomers I, II, III, and IV. d-nb.infonih.govportlandpress.comnih.govcapes.gov.br Reversed-phase HPLC is commonly employed, often with ion-pair reagents to improve the separation of polar porphyrins. d-nb.infonih.govnih.govcapes.gov.br Isocratic or gradient elution systems can be used depending on the complexity of the sample and the required resolution. nih.govnih.govnih.gov
HPLC coupled with fluorescence detection is a powerful combination for the sensitive and specific analysis of porphyrins in research and clinical settings. nih.gov The separation of coproporphyrin isomers by HPLC allows for the determination of the relative proportions of each isomer, which can be important in studying metabolic pathways or diagnosing certain conditions. d-nb.infonih.govportlandpress.com
Other chromatographic methods, such as thin-layer chromatography (TLC), have also been used for the separation of coproporphyrin isomers, particularly for sample preparation prior to other analytical techniques. nih.govportlandpress.com
High-Performance Liquid Chromatography (HPLC) for Coproporphyrin Isomers
Ion-pair HPLC on reversed-phase columns, such as C18 or RP-18, is commonly applied for the simultaneous separation of coproporphyrin isomers I-IV. d-nb.infonih.govnih.gov The mobile phase typically consists of a mixture of organic modifiers (like acetonitrile (B52724) or methanol) and an aqueous buffer containing an ion-pairing reagent, such as tetrabutylammonium (B224687) phosphate. d-nb.infonih.govpsu.edu The pH and buffer concentration of the mobile phase can be adjusted to optimize retention and resolution of the isomers. nih.govcapes.gov.br
Detection of coproporphyrins after HPLC separation is often achieved using fluorescence detection, leveraging the inherent fluorescence properties of porphyrins. researchgate.net Amperometric detection has also been described for the separation of coproporphyrinogen isomers with sensitivity comparable to fluorescent detection of porphyrins. nih.govcapes.gov.br
HPLC methods have been developed and validated for the quantitative determination of coproporphyrin isomers in various biological samples, including urine and feces. d-nb.infonih.govpsu.eduresearchgate.net These methods allow for the calculation of the proportions of individual isomers based on peak area ratios. d-nb.info Studies have shown that the isomer ratios of urinary coproporphyrins I-IV can be pH-dependent. d-nb.infopsu.edu For instance, acidic urines from healthy subjects showed significantly higher percentages of isomers I, II, and IV compared to neutral urines. d-nb.info
Research findings using HPLC have provided insights into the distribution of coproporphyrin isomers in different conditions. For example, analysis of fecal coproporphyrin isomers I-IV by ion-pair HPLC revealed distinct patterns in various human porphyrias compared to healthy subjects. nih.gov Increased proportions of isomer I and decreased proportions of isomers III, II, and IV were observed in erythropoietic porphyrias, while significantly increased proportions of isomers III, II, and IV were noted in acute hepatic porphyrias. nih.gov
Here is a summary of observed urinary coproporphyrin isomer percentages in healthy subjects based on urine pH:
| Urine pH Range | Isomer I (%) (x ± s) | Isomer II (%) (x ± s) | Isomer III (%) (x ± s) | Isomer IV (%) (x ± s) | N |
| 5.0 to 5.9 | 27.1 ± 6.4 | 2.7 ± 1.1 | 65.1 ± 7.9 | 5.0 ± 1.3 | 18 |
| 6.0 to 7.2 | 22.2 ± 5.1 | 0.6 ± 0.6 | 75.9 ± 5.4 | 1.5 ± 1.3 | 16 |
Data derived from analysis of urine from healthy subjects. d-nb.info
HPLC is suitable for both analytical and semi-preparative separation of coproporphyrin isomers. nih.govnih.gov
Thin-Layer Chromatography (TLC) Applications
Thin-Layer Chromatography (TLC) has been employed in the investigation of coproporphyrinogen IV and its isomers, primarily as a purification step prior to other analytical techniques like HPLC. d-nb.infonih.govpsu.eduasm.orgsci-hub.se
TLC can be used for the isolation of naturally occurring coproporphyrin free carboxylic acids. nih.gov Separation of porphyrin methyl esters can be performed on silica (B1680970) gel TLC plates using specific solvent systems, such as mixtures of n-hexane, dichloromethane, and acetone. psu.edu For example, a solvent system of lutidine-water (5:3, vol/vol) has been used for separating tetrapyrroles on silica gel TLC plates, with an ammonium (B1175870) atmosphere maintained during development. asm.org
While HPLC offers better resolution for isomer separation and quantification, TLC serves as a valuable preliminary cleanup method to reduce sample complexity and isolate porphyrins from biological matrices before more sensitive analyses. d-nb.infopsu.edu
Mass Spectrometry (MS) for Comprehensive Metabolite Profiling
Mass Spectrometry (MS), often coupled with liquid chromatography (LC-MS), is a powerful tool for the detection, identification, and quantification of porphyrins, including coproporphyrin IV, in complex biological samples. ontosight.airesearchgate.netnih.govnih.gov LC-MS enables the separation of different porphyrins by chromatography before they are introduced into the mass spectrometer. researchgate.netnih.gov
Tandem Mass Spectrometry (MS/MS) for Biochemical Transformation Elucidation
Tandem Mass Spectrometry (MS/MS) provides structural information about analytes by fragmenting selected ions and analyzing the resulting product ions. researchgate.netasm.orgresearchgate.netcontaminantdb.cabbk.ac.uk MS/MS is used to establish the fragmentation patterns of coproporphyrins. researchgate.netasm.orgresearchgate.netbbk.ac.uk For instance, the protonated molecule of coproporphyrin (m/z 655) yields characteristic fragments such as m/z 637, 596, 537, and 523 upon collision-induced dissociation. researchgate.netresearchgate.net These fragmentation patterns correspond to losses of side chains (e.g., propionic acid) and parts of the macrocycle. researchgate.net
While MS/MS is effective for confirming the presence of the coproporphyrin structure, the constitutional isomers (I, II, III, and IV) typically exhibit very similar or identical fragmentation patterns. researchgate.netasm.orgresearchgate.net Therefore, MS/MS alone cannot distinguish between these isomers; chromatographic separation (e.g., by HPLC or UPLC) prior to MS/MS is crucial for isomer-specific analysis. researchgate.netasm.orgresearchgate.net
LC-MS/MS methods have been developed for the simultaneous quantification of multiple porphyrins in biological samples with high sensitivity and specificity. nih.gov
High-Resolution Mass Spectrometry in Metabolomics Research
High-Resolution Mass Spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap MS, provides highly accurate mass measurements, allowing for the determination of the elemental composition of ions. researchgate.netnih.govasm.orgacs.orgresearchgate.net This high mass accuracy is invaluable for the definitive identification of metabolites, including coproporphyrins, in complex biological matrices without the need for extensive prior purification. researchgate.netnih.gov
Ultra-high-performance liquid chromatography (UHPLC) coupled to quadrupole time-of-flight mass spectrometry (UPLC-QTOF/MS) offers a highly sensitive and selective approach for the quantification of coproporphyrins. acs.orgresearchgate.net This combination leverages the fast separation capabilities of UHPLC with the accurate mass measurements and fragmentation capabilities of QTOF/MS. acs.org HRMS is particularly useful in metabolomics research for comprehensive profiling of porphyrins and related intermediates in biological systems. nih.gov
In Vitro and Cell-Based Assay Systems for Enzyme Activity Measurement
In vitro and cell-based assay systems are essential for studying the activity of enzymes involved in the metabolism of coproporphyrinogen IV, such as coproporphyrinogen oxidase (CPOX). These assays help to understand the biochemical transformations of porphyrinogens and the function of the enzymes catalyzing these reactions. psu.eduacs.orgrsc.orgmdpi.comfrontiersin.org
Enzyme activity assays typically involve incubating the enzyme with its specific substrate under controlled conditions and measuring the rate of product formation or substrate consumption. For CPOX, which converts coproporphyrinogen III to protoporphyrinogen (B1215707) IX, assays can measure the production of protoporphyrinogen IX (or its oxidized form, protoporphyrin IX). sci-hub.senih.govnih.govnih.gov
Various methods are employed for quantifying the products in these assays, including radiochemical methods that measure the release of 14CO2 from labeled substrates sci-hub.senih.gov and HPLC-based methods that separate and quantify the porphyrin products. nih.gov Spectrophotometric or spectrofluorometric methods can also be used, often after oxidation of porphyrinogens to their corresponding porphyrins. sci-hub.sefrontiersin.org
Cell-based assays can involve using microbial cell cultures or other cell lines that are part of the heme biosynthesis pathway or have been engineered to produce specific porphyrin precursors or enzymes. mdpi.com These systems allow for the study of enzyme activity in a more complex biological environment.
ELISA (Enzyme-Linked Immunosorbent Assay) kits are also available for the quantitative determination of the concentration of CPOX protein in biological samples such as serum, plasma, and cell culture supernatant. xpressbio.comkrishgen.commybiosource.com These assays utilize antibodies specific to CPOX to capture and detect the enzyme. krishgen.com
Recombinant Enzyme Production and Characterization
Recombinant enzyme technology plays a crucial role in obtaining sufficient quantities of purified enzymes, such as human coproporphyrinogen oxidase (CPOX), for detailed biochemical characterization and use in in vitro assays. psu.eduacs.orgrsc.orgnih.govnih.govprospecbio.com Recombinant CPOX has been successfully expressed in systems like E. coli. nih.govprospecbio.com
Recombinant enzymes are purified using techniques such as affinity chromatography and gel filtration to obtain highly pure preparations. nih.gov Characterization of recombinant enzymes includes determining their molecular weight, purity, and optimal conditions for activity (e.g., pH optimum). nih.govprospecbio.com
Kinetic parameters such as the Michaelis constant (Km) and catalytic efficiency (kcat/Km) can be determined using purified recombinant enzymes in in vitro assays with varying substrate concentrations. frontiersin.orgnih.govnih.govnih.gov For example, studies using recombinant human CPOX have determined the Km for coproporphyrinogen III and characterized the activity of genetic variants of the enzyme. nih.govnih.gov Research has also investigated the ability of CPOX to utilize substrates other than coproporphyrinogen III, such as coproporphyrinogen IV. nih.gov
Here is a summary of kinetic parameters for recombinant human CPOX:
| Enzyme Type | Substrate | Km (µM) | Vmax (pmol protoporphyrin-IX) | kcat/Km (relative to wild-type) |
| Wild-type Human CPOX | Coproporphyrogen III | 0.30 | 0.52 | 1.0 |
| R231W Mutated CPOX | Coproporphyrogen III | 0.55 | 0.33 | 0.25 |
| Rat Liver CPOX | Coproporphyrinogen III | 1.2 | Not specified | Not specified |
| Rat Liver CPOX | Coproporphyrinogen IV | 0.9 | Not specified | Not specified |
Data compiled from research findings. nih.govnih.govnih.gov
Studies on recombinant enzymes have also explored factors affecting their activity and stability, such as the influence of mutations or the presence of inhibitors like mercury ions. nih.govnih.gov
Cellular and Microbial Models for Studying Coproporphyrinogen Dynamics
Cellular and microbial models serve as crucial tools for investigating the dynamics of coproporphyrinogen IV, particularly within the context of heme biosynthesis pathways. These models allow researchers to explore the enzymatic conversions, regulatory mechanisms, and the impact of genetic or environmental factors on coproporphyrinogen IV metabolism.
In eukaryotes, such as in mammalian cells and yeast, coproporphyrinogen III (an isomer related to coproporphyrinogen IV, often discussed in the same context within the heme pathway) is an intermediate in the heme biosynthetic pathway. It is formed in the cytosol and subsequently transported into the mitochondria for further conversion to protoporphyrin IX by the enzyme coproporphyrinogen oxidase (CPOX) biologists.com. Cellular models, including human hepatoma cell lines like HepG2 cells, have been utilized to study the dynamics of porphyrin synthesis and the activity of CPOX. For instance, HepG2 cells have been employed to evaluate the effects of toxic substances, such as lead, on porphyrin synthesis and CPOX activity, demonstrating the suitability of this cell line for studying interference in the heme biosynthesis pathway researchgate.net. Studies using HepG2 cells treated with lead acetate (B1210297) showed a dose-dependent increase in extracellular coproporphyrin concentration, accompanied by a depression in CPOX activity, suggesting lead inhibits CPOX in this cellular model researchgate.net.
Yeast, particularly Saccharomyces cerevisiae, is another valuable eukaryotic model system for probing heme distribution dynamics. biologists.comnih.gov. Unlike many mammalian cells, yeast lacking heme can remain viable when supplemented with specific lipids, allowing for the monitoring of heme trafficking and transport dynamics without the confounding presence of pre-existing heme pools biologists.com. Genome-scale metabolic models of S. cerevisiae have been used to identify metabolic fluxes and genes that limit heme production, including those involved in the heme biosynthesis pathway like HEM13, which encodes coproporphyrinogen III oxidase nih.gov. Overexpression of HEM13 in S. cerevisiae has been shown to significantly increase intracellular heme production, highlighting the enzyme's role as a potential rate-limiting factor under normal conditions where it is transcriptionally repressed nih.gov. Studies in yeast have also investigated the accumulation of porphyrins, including coproporphyrin, under different oxygen concentrations, suggesting that enzymes like coproporphyrinogen oxidase (Hem13) can be rate-limiting under low oxygen conditions researchgate.net.
Microbial models, particularly bacteria, exhibit diverse heme synthesis pathways, some of which involve coproporphyrinogen as a key intermediate. While the "classic" protoporphyrin-dependent pathway is found in many organisms, including some bacteria and eukaryotes, Gram-positive bacteria, such as Actinobacteria and Firmicutes, often utilize a noncanonical coproporphyrin-dependent pathway nih.govpnas.orgpnas.org. In this pathway, coproporphyrinogen is oxidized to coproporphyrin, followed by iron insertion to form coproheme, which is then decarboxylated to protoheme nih.govpnas.orgpnas.org. Bacterial models, including Escherichia coli and Bacillus subtilis, have been used to study the enzymes involved in these pathways. E. coli, despite predominantly using the protoporphyrin-dependent pathway, has been engineered for high-level bio-based production of coproporphyrin, demonstrating the utility of this organism for studying and manipulating porphyrin metabolism mdpi.com. The oxygen-dependent coproporphyrinogen-III oxidase from E. coli has also been studied as a model system due to its sequence identity with the human enzyme, aiding in structural studies related to hereditary coproporphyria oup.com.
Research using microbial models has revealed distinct enzymatic steps and regulatory mechanisms governing coproporphyrinogen dynamics in different bacterial lineages. For instance, the identification and characterization of enzymes like CgoX (coproporphyrinogen III oxidase) and HemQ (coproheme decarboxylase) in Gram-positive bacteria have clarified the terminal steps of the coproporphyrin-dependent pathway nih.govpnas.orgpnas.org. Studies involving genetic manipulation and biochemical analysis in these bacteria have provided insights into how these enzymes function and how their activity impacts the accumulation of intermediates like coproporphyrin III nih.govpnas.orgpnas.org. Furthermore, microbial models are used to explore the ecological and biogeochemical dynamics influenced by microbial communities and their metabolic processes, including porphyrin metabolism frontiersin.orgnih.gov. Computational models, such as Lotka-Volterra models, are being explored to represent microbial community dynamics and interactions, which can be influenced by metabolic outputs like porphyrins nih.gov.
The study of coproporphyrinogen dynamics in cellular and microbial models provides valuable data on the enzyme kinetics, metabolic flux, and regulatory networks involved in porphyrin and heme synthesis. These findings contribute to a deeper understanding of both normal physiological processes and the mechanisms underlying diseases or the effects of environmental factors.
Data Table: Examples of Cellular and Microbial Models in Coproporphyrinogen Research
| Model Organism/Cell Type | Key Research Area | Relevant Coproporphyrinogen Dynamics Studied | Key Findings/Applications | Source |
| HepG2 Cells (Human) | Effect of toxic substances on porphyrin synthesis | Impact on coproporphyrinogen oxidase (CPOX) activity and extracellular coproporphyrin levels | HepG2 cells are suitable for studying interference in heme biosynthesis; lead inhibits CPOX activity, leading to coproporphyrin accumulation. researchgate.net | researchgate.net |
| Saccharomyces cerevisiae | Heme trafficking and biosynthesis regulation | Dynamics of coproporphyrinogen III conversion and the role of HEM13 (CPOX) | Useful model for studying heme dynamics; overexpression of HEM13 increases intracellular heme; Hem13 can be rate-limiting under low oxygen. biologists.comnih.govresearchgate.net | biologists.comnih.govresearchgate.net |
| Gram-positive Bacteria | Noncanonical heme biosynthesis pathway | Oxidation of coproporphyrinogen to coproporphyrin; roles of CgoX and HemQ | Elucidation of the coproporphyrin-dependent pathway; identification of key enzymes and intermediates. nih.govpnas.orgpnas.orgpnas.org | nih.govpnas.orgpnas.orgpnas.org |
| Escherichia coli | Heme biosynthesis pathway; bio-based production | Coproporphyrinogen III conversion; potential for high-level coproporphyrin production | Used as a model for studying oxygen-dependent CPO; engineered for increased coproporphyrin production. mdpi.comoup.com | mdpi.comoup.com |
Detailed Research Findings:
Studies using HepG2 cells exposed to varying concentrations of lead acetate (0.5, 1.0, 2.5, 5.0 µM) demonstrated a dose-response increase in extracellular coproporphyrin concentration, while cellular coproporphyrin content showed no significant changes. researchgate.net. Concurrently, CPOX activity was found to be depressed in a dose-response manner, reaching 62% of control activity at 5.0 µM lead treatment researchgate.net. This inhibition of CPOX activity by lead in HepG2 cells supports the understanding of lead's interference with the heme biosynthesis pathway at the level of coproporphyrinogen conversion researchgate.net.
In Saccharomyces cerevisiae, investigations into heme biosynthesis have shown that overexpression of the HEM13 gene, encoding coproporphyrinogen III oxidase, can lead to a substantial increase in intracellular heme levels. One study reported a 70-fold higher intracellular heme production in an engineered yeast strain compared to a control strain, normalized per biomass nih.gov. This finding underscores the importance of HEM13 activity in controlling the flux through the heme synthesis pathway in yeast nih.gov. Furthermore, analysis of porphyrin levels in yeast grown under different oxygen concentrations indicated that both coproporphyrin and protoporphyrin accumulated under low oxygen, suggesting that enzymes involved in their conversion, including the coproporphyrinogen oxidase (Hem13), can become rate-limiting in hypoxic conditions researchgate.net.
Biochemical and Pathophysiological Significance of Coproporphyrinogen Iv Accumulation
Role as a Biochemical Marker in Porphyrias and Other Metabolic Disturbances
Coproporphyrinogen IV, along with its oxidized form coproporphyrin, serves as a crucial biochemical marker in the diagnosis and differentiation of porphyrias, a group of metabolic disorders arising from defects in the heme biosynthesis pathway. nih.govnih.gov The pattern of porphyrin isomer excretion, particularly the ratio of coproporphyrin isomers I and III, is of significant diagnostic value. nih.govscispace.com
In healthy individuals, coproporphyrin III is the predominant isomer found in feces, while smaller amounts of isomer I are also present. nih.gov However, in various porphyrias, the absolute amounts and relative proportions of these isomers in urine and feces are significantly altered. For instance, in acute hepatic porphyrias such as acute intermittent porphyria, hereditary coproporphyria, and variegate porphyria, there is a notable increase in the proportion of coproporphyrin III in urine. scispace.com Conversely, erythropoietic porphyrias like congenital erythropoietic porphyria are characterized by a substantial increase in coproporphyrin I. nih.gov
The analysis of fecal coproporphyrin isomers is particularly important for the differential diagnosis of hereditary porphyrias. nih.gov A markedly elevated percentage of the atypical isomers II and IV, along with an inverted coproporphyrin III to I ratio, are key diagnostic indicators for variegate porphyria and hereditary coproporphyria. nih.gov In fact, an increased fecal coproporphyrin III to I ratio can even help identify asymptomatic carriers of the genetic defect in families with hereditary coproporphyria. nih.gov
Beyond the porphyrias, elevated levels of coproporphyrins, a condition known as coproporphyrinuria, can also be indicative of other metabolic disturbances. nih.gov For example, lead intoxication can present with symptoms resembling an acute porphyria and is associated with a predominant elevation of coproporphyrin. nih.gov Similarly, Rotor syndrome, an inherited disorder affecting organic anion transporters, is also linked to coproporphyrinuria. nih.gov It is important to note that mild to moderate increases in urinary coproporphyrins can also be caused by non-porphyric liver diseases, alcohol consumption, and the effects of certain drugs on transporters. nih.gov
Table 1: Coproporphyrin Isomer Patterns in Porphyrias
| Porphyria Type | Predominant Coproporphyrin Isomer | Key Diagnostic Findings |
| Acute Hepatic Porphyrias (AIP, HCP, VP) | Isomer III | Significantly increased proportion of isomer III in urine. scispace.com |
| Erythropoietic Porphyrias (CEP) | Isomer I | Greatly increased proportion of isomer I in feces. nih.gov |
| Variegate Porphyria (VP) | Isomers III, II, and IV | Inversion of the fecal coproporphyrin III to I ratio and markedly elevated percentages of isomers II and IV. nih.gov |
| Hereditary Coproporphyria (HCP) | Isomer III | Highest proportions of isomer III in feces, with isomers II and IV exceeding isomer I. nih.gov |
Mechanisms of Pathological Accumulation and Excretion
The pathological accumulation and subsequent excretion of coproporphyrinogen IV are primarily driven by disruptions in the heme biosynthesis pathway. These disruptions can occur through impaired enzyme function, leading to a blockage in the pathway, or through the upregulation of precursor synthesis, which overwhelms the capacity of the metabolic machinery.
Impaired Enzyme Function and Pathway Blockage
The accumulation of coproporphyrinogen III, the precursor to coproporphyrinogen IV, is a direct consequence of deficient activity of specific enzymes in the heme synthesis pathway. nih.govnih.gov Hereditary coproporphyria (HCP) is a prime example, resulting from a deficiency in the mitochondrial enzyme coproporphyrinogen oxidase (CPOX). taylorandfrancis.com This enzyme is responsible for the conversion of coproporphyrinogen III to protoporphyrinogen (B1215707) IX. taylorandfrancis.com When CPOX function is impaired, coproporphyrinogen III accumulates, is oxidized to coproporphyrin III, and is subsequently excreted in urine and feces. nih.govnih.gov
Similarly, in porphyria cutanea tarda (PCT), the most common type of porphyria, a deficiency in the enzyme uroporphyrinogen decarboxylase (UROD) leads to the accumulation of uroporphyrinogen III. nih.gov This precursor is then oxidized to uroporphyrin and other porphyrins, which are excreted. nih.gov While not a direct accumulation of coproporphyrinogen, this illustrates the principle of pathway blockage leading to porphyrin accumulation.
The solubility of the accumulating porphyrin precursors determines their primary route of excretion. nih.gov More water-soluble compounds like uroporphyrin are predominantly excreted in the urine, while less soluble compounds like protoporphyrin are mainly excreted in the bile and feces. nih.gov Coproporphyrin has intermediate solubility and is excreted via both routes. nih.gov
Upregulation of Precursor Synthesis
In the acute hepatic porphyrias, a key factor contributing to the accumulation of porphyrin precursors is the upregulation of δ-aminolevulinic acid synthase (ALAS1), the first and rate-limiting enzyme of the heme biosynthesis pathway in the liver. nih.govresearchgate.net Hepatic ALAS1 is normally under negative feedback control by heme. nih.gov However, various factors, including certain drugs, fasting, and hormonal changes, can induce ALAS1 activity. youtube.comresearchgate.net This induction leads to a surge in the production of porphyrin precursors. When a subsequent enzyme in the pathway is deficient, this overproduction overwhelms the system, leading to the massive accumulation and excretion of the intermediate preceding the enzymatic block. nih.govresearchgate.net
For instance, in hereditary coproporphyria, factors that induce ALAS1 can trigger acute attacks characterized by a significant increase in the excretion of coproporphyrin III. nih.gov This demonstrates how the upregulation of precursor synthesis exacerbates the effects of an underlying enzyme deficiency, leading to the pathological accumulation of coproporphyrinogen and its derivatives.
Cellular and Subcellular Effects of Coproporphyrinogen Accumulation
The accumulation of coproporphyrinogen and its oxidized form, coproporphyrin, within cells can have significant deleterious effects, particularly on mitochondrial function and by promoting oxidative stress.
Association with Oxidative Stress and Reactive Oxygen Species Generation
Porphyrins, including coproporphyrin, are photosensitive molecules that can generate reactive oxygen species (ROS) upon exposure to light. wikipedia.orgnih.gov This is a major mechanism of tissue damage in the photosensitive porphyrias. nih.gov However, even in internal organs not exposed to light, porphyrin accumulation is associated with oxidative stress. nih.govnih.gov This can occur through secondary triggers of oxidative stress that, in the presence of accumulated porphyrins, lead to protein oxidation and aggregation. nih.govnih.gov
The accumulation of oxidized proteins can disrupt cellular processes and lead to the formation of protein aggregates. nih.gov This porphyrin-induced proteotoxicity can be compounded by the inhibition of the proteasome, the cellular machinery responsible for degrading damaged proteins. nih.gov The generation of ROS and the subsequent oxidative damage to lipids, proteins, and nucleic acids are thought to be a key mechanism by which porphyrin accumulation contributes to cellular injury and the clinical manifestations of porphyrias. wikipedia.org
Table 2: Summary of Cellular and Subcellular Effects of Coproporphyrinogen Accumulation
| Cellular/Subcellular Effect | Mechanism | Consequence |
| Mitochondrial Dysfunction | Disruption of heme synthesis within mitochondria; potential inhibition of enzyme import. taylorandfrancis.comnih.gov | Impaired cellular bioenergetics and homeostasis. mdpi.com |
| Oxidative Stress | Generation of reactive oxygen species (ROS), particularly upon light exposure. wikipedia.orgnih.gov | Oxidative damage to lipids, proteins, and nucleic acids. wikipedia.org |
| Protein Aggregation | Porphyrin-mediated protein oxidation and subsequent aggregation. nih.govnih.gov | Disruption of cellular processes and proteotoxicity. nih.gov |
Advanced Research Directions and Future Perspectives on Coproporphyrinogen Iv
Elucidation of Uncharacterized Regulatory Pathways Affecting Coproporphyrinogen Metabolism
The regulation of porphyrin biosynthesis is tightly controlled to meet cellular demands while preventing the accumulation of potentially toxic intermediates. While feedback inhibition by heme on ALAS1 is a well-established regulatory mechanism in non-erythroid cells, and iron availability and erythropoietin regulate heme synthesis in erythroid cells, there are likely additional uncharacterized pathways influencing coproporphyrinogen metabolism. unito.ituoanbar.edu.iqnih.gov Research is directed towards identifying novel transcriptional, translational, and post-translational regulatory mechanisms that impact the enzymes involved in the conversion of uroporphyrinogen III to coproporphyrinogen III (catalyzed by UROD) and the subsequent steps involving coproporphyrinogen oxidase (CPOX). mcw.edugenecards.orgjjis.or.kr
Studies in different organisms, particularly Gram-positive bacteria which utilize a coproporphyrin-dependent pathway for heme synthesis, are revealing diverse regulatory strategies in response to external stimuli, including reactive oxygen species, oxygen, iron, and heme levels. frontiersin.org For instance, some Gram-positive bacteria employ a unique pathway involving coproporphyrinogen III oxidase (CgoX) and coproporphyrin III ferrochelatase (CpfC). jjis.or.krpnas.org The identification of small-molecule activators of CgoX in Gram-positive bacteria highlights the potential for discovering novel regulatory nodes in different biological systems. pnas.org Furthermore, the transport of porphyrin intermediates, including coproporphyrinogen III, across mitochondrial membranes is an area where transport mechanisms are only beginning to be fully elucidated. nih.govnih.govmdpi.com ABCB6 has been identified as a transporter for coproporphyrinogen III on the mitochondrial outer membrane, facilitating its entry for further conversion. mdpi.com
Development of Novel Analytical Techniques for Enhanced Sensitivity and Specificity
Accurate and sensitive quantification of coproporphyrinogen IV and related porphyrinogens is crucial for understanding metabolic flux, diagnosing porphyrias, and monitoring therapeutic interventions. Traditional methods for porphyrin analysis often involve techniques like HPLC with fluorescence detection. nih.govresearchgate.net While these methods have been considered the gold standard for urine porphyrins, they may have limitations in sensitivity and specificity, particularly for low concentrations or in complex biological matrices. nih.govresearchgate.netresearchgate.net
Recent advancements in analytical chemistry, particularly the application of liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS), offer significant advantages in terms of sensitivity, specificity, and diagnostic reliability for the simultaneous quantification of porphyrin precursors and porphyrins in various biological samples like urine and plasma. nih.govresearchgate.net LC-MS/MS allows for the detection of significantly lower levels of analytes compared to colorimetric methods. nih.gov Novel ultra-performance liquid chromatography coupled to quadrupole time-of-flight mass spectrometry (UPLC-QTOF/MS) methods are being developed for the ultra-sensitive quantification of coproporphyrin isomers (Coproporphyrin-I and -III) in human plasma, achieving lower limits of quantification. nih.gov These advanced techniques are vital for precisely measuring coproporphyrinogen IV and its derivatives, enabling a more detailed understanding of its metabolic fate and accumulation in various conditions.
Table 1: Comparison of Analytical Techniques for Porphyrin Analysis
| Technique | Detection Principle | Sensitivity | Specificity | Sample Types Analyzed |
| HPLC-FLD | Fluorescence | Moderate | Moderate | Urine, Blood, Feces, Tissues nih.govresearchgate.net |
| LC-MS/MS | Mass Spectrometry | High | High | Urine, Plasma, Blood, Feces nih.govresearchgate.net |
| UPLC-QTOF/MS | Mass Spectrometry | Very High | Very High | Plasma nih.gov |
| Spectrofluorimetric Methods | Fluorescence | High | High | Urine, Serum researchgate.net |
Systems Biology Approaches to Model Porphyrinogen (B1241876) Pathway Dynamics
The heme biosynthesis pathway is a complex, multi-step process involving enzymes localized in both the cytosol and mitochondria, with intermediates transported between these compartments. nih.govnih.gov Understanding the dynamic behavior of this system, particularly how perturbations affect the flux through specific intermediates like coproporphyrinogen IV, necessitates a systems biology approach. nih.govigi-global.com Computational models are being developed to integrate the various components of the porphyrin pathway, including enzyme kinetics, transport processes, and regulatory interactions. nih.govigi-global.com
Modeling efforts, such as those utilizing platforms like PyBioS, can simulate time course series and analyze the dynamic behavior of the porphyrin metabolism network. igi-global.com These models can help study the relationship between enzymes and products and predict the functional roles of genes encoding pathway enzymes. igi-global.com Genome-scale metabolic models (GEMs) are also being employed to identify metabolic fluxes and genes that limit heme production, and can be used to predict gene combinations for enhancing the production of heme or its intermediates. pnas.org Integrating transcriptional regulatory networks with metabolic models provides a more holistic view of how gene expression influences metabolic flux through pathways like porphyrin synthesis. frontiersin.orgmdpi.com Such models are valuable tools for understanding complex biological systems and can be applied to study disease-relevant pathways. nih.govigi-global.com
Exploration of Coproporphyrinogen IV in Broader Metabolic Networks and Inter-Pathway Connections
Coproporphyrinogen IV is not isolated within the heme synthesis pathway but exists within a complex cellular metabolic network. Research is exploring the connections and crosstalk between porphyrin metabolism and other metabolic pathways. nih.govresearchgate.netnvmm.nlrsc.org For example, the heme pathway is intimately linked with iron metabolism, as iron is a necessary component of heme. nih.govnih.govmdpi.com Dysregulation of iron metabolism can impact heme synthesis and vice versa. nih.govnih.gov Micronutrients, including vitamins and minerals, also play crucial roles as cofactors for enzymes in the heme biosynthetic pathway and in producing intermediates required for heme metabolism, such as succinyl CoA from the TCA cycle. nih.gov
Studies are also investigating the crosstalk between porphyrin biosynthesis and other pathways involved in cellular defense and signaling. For instance, the NRF2 signaling pathway, known for its role in regulating the response to oxidative stress, also influences iron and heme metabolism by regulating enzymes like ferrochelatase and transporters like SLC48A1 and ABCB6. mdpi.commdpi.com Furthermore, interactions between porphyrin biosynthesis and the metabolism of other pigments, such as carotenoids in plants, have been observed under stress conditions, indicating complex regulatory coordination. researchgate.netnih.gov Understanding these inter-pathway connections is crucial for a complete picture of coproporphyrinogen IV's role in cellular homeostasis and disease pathogenesis.
Identification of Molecular Targets for Modulating Coproporphyrinogen Metabolism in Research Models
Identifying molecular targets within the coproporphyrinogen IV metabolic pathway holds significant potential for developing research tools and therapeutic strategies. Enzymes directly involved in the conversion of coproporphyrinogen III, such as CPOX, are primary candidates for modulation. mcw.edugenecards.org Inhibitors or activators of these enzymes could be used to manipulate flux through the pathway in research models, helping to dissect the functional consequences of altered coproporphyrinogen levels.
Beyond the core enzymes, proteins involved in the transport of coproporphyrinogen IV or its precursors and products, such as mitochondrial transporters like ABCB6, represent potential targets. mdpi.com Modulating the activity of these transporters could impact the compartmentalization and availability of coproporphyrinogen IV for subsequent enzymatic steps. Furthermore, exploring the regulatory elements and transcription factors that control the expression of genes encoding enzymes in this part of the pathway could reveal targets for transcriptional modulation. frontiersin.org
The divergence in heme biosynthesis pathways between different organisms, such as humans and Gram-positive bacteria, presents opportunities for identifying species-specific targets. pnas.orgnih.gov For example, the unique enzymes in the coproporphyrin-dependent pathway in Gram-positive bacteria, like CgoX and CpfC, are being investigated as potential antibacterial targets. pnas.orgfrontiersin.org The identification of small molecules that activate CgoX and lead to the accumulation of coproporphyrin III, resulting in photosensitization of bacteria, exemplifies the potential of targeting specific enzymes in this pathway for therapeutic development in research models. pnas.org
Table 2: Potential Molecular Targets in Coproporphyrinogen Metabolism
| Target Category | Examples of Potential Targets | Mechanism of Modulation (Research Context) | Potential Research Application |
| Enzymes | Coproporphyrinogen Oxidase (CPOX), Uroporphyrinogen Decarboxylase (UROD) | Inhibition or Activation | Studying effects of altered enzyme activity on pathway flux and intermediate accumulation |
| Transporters | ABCB6 (Mitochondrial Outer Membrane Transporter) | Modulation of Transport Activity | Investigating the role of transport in compartmentalization and pathway efficiency |
| Regulatory Proteins | Transcription Factors controlling CPOX/UROD expression | Transcriptional Activation or Repression | Analyzing the impact of gene regulation on enzyme levels and pathway output |
| Species-Specific Enzymes | CgoX, CpfC (in Gram-positive bacteria) | Inhibition or Activation (e.g., small molecule activators) | Developing and testing novel antimicrobial strategies in bacterial models |
Q & A
Q. What experimental methods are standard for quantifying CPgenIII oxidase activity?
CPgenIII oxidase activity is typically measured using enzyme assays that monitor substrate conversion. Two common approaches include:
- Spectrophotometric assays tracking porphyrinogen oxidation via absorbance changes at specific wavelengths (e.g., 380–420 nm for coproporphyrin intermediates) .
- Radioisotopic assays using C-labeled substrates to trace decarboxylation products, providing higher sensitivity for low-activity samples . Key methodological consideration: Substrate specificity (e.g., di- vs. tripropionate analogs) significantly impacts measured activity, necessitating validation with structurally defined substrates .
Q. How does iron availability influence CPgenIII metabolism in microbial systems?
Iron acts as a regulatory factor: excess iron suppresses CPgenIII accumulation by enhancing its conversion to downstream heme precursors, while iron deficiency leads to CPgenIII buildup due to metabolic bottlenecking. Experimental evidence from Micrococcus lysodeikticus lysates shows a 50% reduction in CPgenIII recovery under high iron conditions, independent of cyanide or malonate inhibition .
Q. What is the role of CPgenIII oxidase in the heme biosynthesis pathway?
CPgenIII oxidase catalyzes the oxidative decarboxylation of CPgenIII to protoporphyrinogen IX, a critical step preceding heme formation. Its activity is oxygen-dependent in aerobic organisms, with molecular oxygen serving as the terminal electron acceptor .
Advanced Research Questions
Q. How can molecular docking resolve structural ambiguities in CPgenIII oxidase substrate binding?
Computational approaches like AutoDock (v4.0.1) enable prediction of CPgenIII binding sites using crystal structures of homologous enzymes (e.g., yeast CPgenIII oxidase dimer). Key steps:
- Grid generation (127×127×127 points, 0.525 Å spacing) centered on the enzyme dimer.
- Genetic algorithm-based docking (250 individuals, 100 runs, 6.5×10 energy evaluations) to model substrate-enzyme interactions . Limitation: Flexibility of porphyrinogen substrates may reduce docking accuracy, necessitating experimental validation via mutagenesis (e.g., Arg262/Arg401 in human CPgenIII oxidase) .
Q. What experimental strategies address contradictions in CPgenIII oxidase kinetics across studies?
Discrepancies often arise from:
- Substrate differences: Tripropionate analogs (e.g., harderoporphyrinogen) show higher catalytic efficiency than dipropionate substrates .
- Oxygen dependency: Hypoxic conditions (<5% O) reduce CPgenIII oxidase activity by >60%, as shown in mitochondrial assays, necessitating strict oxygen control during in vitro experiments . Recommendation: Standardize substrates (e.g., CPgenIII vs. analogs) and environmental conditions when comparing kinetic data.
Q. How can antisense RNA techniques elucidate CPgenIII oxidase regulation in plant models?
Antisense RNA knockdown in barley and tobacco reduces CPgenIII oxidase expression, leading to:
- Accumulation of CPgenIII and deregulation of plastid proteins.
- Oxidative stress due to disrupted heme/chlorophyll balance . Methodological insight: Use tissue-specific promoters to avoid systemic toxicity and validate knockdown efficiency via Western blotting or enzyme activity assays.
Methodological Guidance for Data Interpretation
Q. How to validate CPgenIII identity and purity in novel synthetic analogs?
- Chromatography: HPLC with fluorescence detection (ex/em: 400/620 nm) for porphyrinogen separation .
- Mass spectrometry: High-resolution MS (e.g., ESI-QTOF) to confirm molecular weights and decarboxylation products .
- NMR: H and C NMR to verify substituent positions and rule out isomerization .
Q. What controls are essential for CPgenIII-related hypoxia studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
